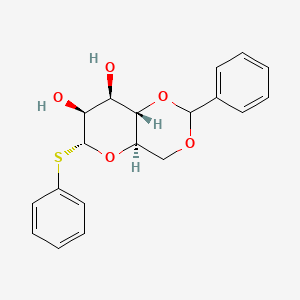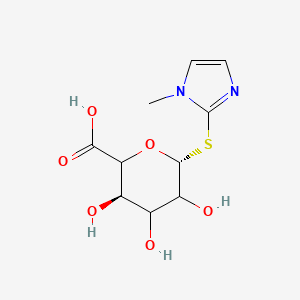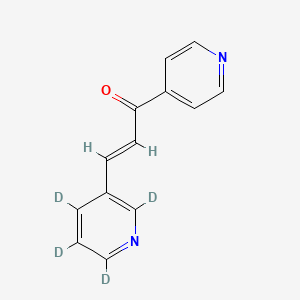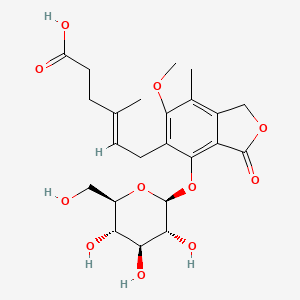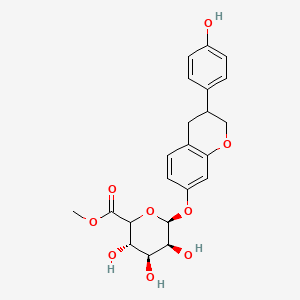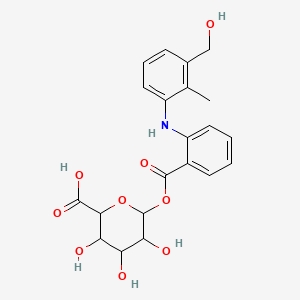
3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxymethyl Mefenamic Acid Acyl-β-D-glucuronide is a metabolite of mefenamic acid, a nonsteroidal anti-inflammatory drug (NSAID). It is formed through the conjugation of mefenamic acid with glucuronic acid, a process primarily occurring in the liver. This conjugation increases the solubility of hydrophobic compounds, facilitating their excretion.
Synthesis Analysis
The synthesis of 1-beta-O-acyl glucuronides of NSAIDs, including mefenamic acid, involves the reaction of the carboxylic acid group of the drug with activated forms of glucuronic acid. Baba and Yoshioka (2006) described a chemo-enzymatic procedure for synthesizing 1-beta-O-acyl glucuronides of mefenamic acid, among others, using lipase and esterase enzymes for the selective removal of protecting groups, yielding the target glucuronides in high yields (Baba & Yoshioka, 2006).
Molecular Structure Analysis
The molecular structure of acyl glucuronides, including 3-Hydroxymethyl Mefenamic Acid Acyl-β-D-glucuronide, features a glucuronic acid moiety linked via an ester bond to the drug molecule. The glucuronic acid confers increased water solubility and is pivotal for the metabolite's excretion. Structural analysis is typically performed using spectroscopic methods such as NMR and mass spectrometry.
Chemical Reactions and Properties
Acyl glucuronides are known for their reactivity, particularly the ability to undergo intramolecular rearrangement and react with proteins, potentially leading to adverse drug reactions. McGurk et al. (1996) explored the reactivity of mefenamic acid glucuronide, demonstrating its stability at physiological pH and its ability to bind irreversibly to proteins (McGurk et al., 1996).
Physical Properties Analysis
The physical properties of acyl glucuronides, such as solubility, stability, and half-life, are crucial for understanding their pharmacokinetic behavior. The stability of these compounds can vary significantly with pH and temperature. For example, the half-life of mefenamic acid glucuronide at physiological conditions was found to be considerably longer than many other acyl glucuronides, indicating its relative stability (McGurk et al., 1996).
Aplicaciones Científicas De Investigación
Metabolism and Disposition in Vivo : Mefenamic acid (MEF), from which 3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide is derived, is extensively metabolized in vivo. One study identified four mono-hydroxyl MEFs and their corresponding glucuronides in rats after oral administration of MEF. These metabolites showed significant systemic exposure, suggesting possible systemic toxicities, especially after repeated MEF treatment (Fong et al., 2015).
Reactivity with Proteins : Mefenamic acid glucuronide has been shown to bind irreversibly to proteins, both in vitro and ex vivo. This binding is related to the formation of reactive acyl glucuronides and could be a factor in drug-induced nephrotoxicity (McGurk et al., 1996).
Biosynthesis of Drug Glucuronide Metabolites : A study using Saccharomyces cerevisiae demonstrated the efficient production of various glucuronides, including acyl glucuronides of carboxylic acid-containing drugs like mefenamic acid. This system provides a means for in vitro synthesis of glucuronides for toxicological analyses (Ikushiro et al., 2016).
Formation of Acyl-Linked Metabolites and Toxicity : Research on mefenamic acid has found that it metabolizes into acyl-linked metabolites, which are implicated in the formation of protein adducts and potential drug toxicity. This includes bioactivation into reactive transacylating derivatives (Horng & Benet, 2013).
Glucuronidation Kinetics in Human Kidney : The glucuronidation kinetics of mefenamic acid were studied using human kidney cortical microsomes. These studies provide insight into the renal handling of mefenamic acid and its acyl glucuronides, which could have implications for renal toxicities (Gaganis et al., 2007).
Urinary Excretion in Preterm Infants : A study on the urinary excretion of mefenamic acid and its metabolites in preterm infants indicates that the metabolism of mefenamic acid in infants differs from adults and children, which may be due to lower activity of drug metabolizing enzymes (Sato et al., 1997).
Propiedades
IUPAC Name |
3,4,5-trihydroxy-6-[2-[3-(hydroxymethyl)-2-methylanilino]benzoyl]oxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO9/c1-10-11(9-23)5-4-8-13(10)22-14-7-3-2-6-12(14)20(29)31-21-17(26)15(24)16(25)18(30-21)19(27)28/h2-8,15-18,21-26H,9H2,1H3,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQNPPRHZMQONU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde](/img/structure/B1140725.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)
![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)
